N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide
Description
N-{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring dual aromatic substituents: a 4-chlorobenzyl group on the glycine-derived acetamide moiety and a 4-fluorophenyl group on the piperazine ring.
Properties
Molecular Formula |
C20H22ClFN4O2 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H22ClFN4O2/c21-16-3-1-15(2-4-16)13-23-19(27)14-24-20(28)26-11-9-25(10-12-26)18-7-5-17(22)6-8-18/h1-8H,9-14H2,(H,23,27)(H,24,28) |
InChI Key |
KMSHCPMDOSNEKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide involves multiple steps, typically starting with the preparation of the piperazine ring. The synthetic route may include the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of Substituents: The 4-fluorophenyl group and the 4-chlorobenzylamino group are introduced through substitution reactions.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through amidation reactions involving carboxylic acids or their derivatives.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction conditions such as temperature and pH control . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other proteins, leading to modulation of their activity . The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogues
Target Compound vs. Piperazine-Carboxamide Derivatives
The target compound shares a core piperazine-carboxamide scaffold with several analogues, differing primarily in substituent positions and functional groups:
Key Observations :
- Substituent Effects on Yield : Chloro-substituted derivatives (e.g., A6, 4s) generally exhibit moderate yields (48–61%), while fluorinated analogues (e.g., A3) show slightly higher yields (~57%) .
- Melting Points : Fluorinated derivatives (e.g., A3) display higher melting points (196–198°C) compared to chlorinated analogues (189–191°C), likely due to stronger intermolecular interactions (e.g., dipole-dipole) .
Spectroscopic and Analytical Data
NMR and Mass Spectrometry Comparisons
- Target Compound : Expected ¹H NMR signals include aromatic protons (δ 7.0–7.4 ppm for 4-fluorophenyl and 4-chlorobenzyl groups), piperazine methylenes (δ 3.3–3.7 ppm), and amide NH protons (δ 6.8–7.0 ppm). ¹³C NMR would show carbonyl carbons at ~168 ppm .
- Analogues :
- A3 (4-Fluorophenyl) : ¹H NMR shows aromatic protons at δ 7.0–7.4 ppm; ¹³C NMR confirms a carbonyl at 168.77 ppm .
- Compound 55 () : Features a difluoro-benzooxazine moiety with distinct ¹H NMR signals (δ 6.62 ppm for NH) and ¹³C NMR CF2 resonance at δ 112.69 ppm .
- 4s () : IR spectra show N-H stretches at 3280 cm⁻¹ and C=O at 1650 cm⁻¹, consistent with carboxamide groups .
SAR Trends :
- Electron-Withdrawing Groups (Cl, F) : Improve metabolic stability and receptor binding but may reduce solubility.
- Substituent Position : Para-substituted aryl groups (e.g., 4-fluorophenyl in A3) enhance thermal stability and bioactivity compared to ortho/meta isomers .
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